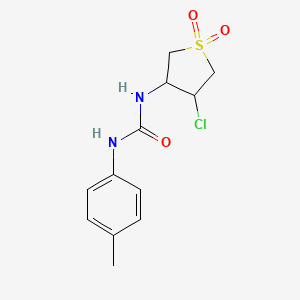

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c1-8-2-4-9(5-3-8)14-12(16)15-11-7-19(17,18)6-10(11)13/h2-5,10-11H,6-7H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYJJEUCXAHWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2CS(=O)(=O)CC2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.

Chlorination: The tetrahydrothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Oxidation: The chlorinated tetrahydrothiophene is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Urea Formation: The final step involves the reaction of the chlorinated, oxidized tetrahydrothiophene with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides, sulfoxides.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Key Findings and Implications

- Electronic Effects: The sulfone group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to non-sulfonated or trifluoromethylated analogues .

- Activity Trade-offs : While p-tolyl groups generally reduce activity in urea derivatives (e.g., 13d), the tetrahydrothiophene sulfone moiety may compensate by improving target interaction through conformational adaptability .

- Synthetic Feasibility : The compound’s synthesis is plausible using established urea-forming reactions, though the tetrahydrothiophene sulfone precursor may require specialized oxidation steps .

Biological Activity

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiourea moiety and a chloro-substituted tetrahydrothiophene structure, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3O2S, with a molecular weight of approximately 285.75 g/mol. The compound's structure consists of:

- Thiourea Group : Known for its biological significance.

- Chloro Group : Enhances reactivity and potential antimicrobial properties.

- Tetrahydrothiophene Ring : Contributes to the compound's unique chemical properties.

Biological Activity Overview

Research indicates that thiourea derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus .

- Antitumor Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

- Anti-inflammatory Properties : Some derivatives have been investigated for their ability to modulate inflammatory responses .

The mechanism by which this compound exerts its effects may involve interaction with specific biological targets such as enzymes or receptors. This interaction can modulate critical metabolic pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Several studies have explored the biological activity of thiourea derivatives similar to this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that related compounds exhibited significant antimicrobial activity against multiple strains, suggesting a promising avenue for antibiotic development .

-

Cytotoxicity Assay :

- In vitro assays revealed that the compound showed significant cytotoxicity against specific cancer cell lines, indicating potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other thiourea derivatives. A comparison with similar compounds highlights its enhanced reactivity and potential biological activity:

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea | Contains dichlorophenyl group | Strong cytotoxicity against cancer cells |

| 4-Chloro-3-nitrophenylthiourea | Lacks tetrahydrothiophene ring | Notable antimicrobial activity |

| Benzimidazole derivatives | Different core structure | Known for inhibition of specific proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.